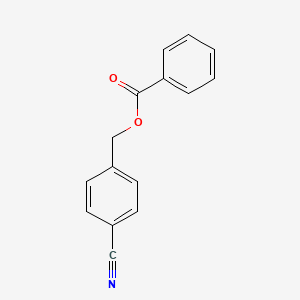
4-cyanobenzyl benzoate
Overview
Description
4-cyanobenzyl benzoate is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of benzoic acid and is commonly used as a starting material for the synthesis of other compounds.
Scientific Research Applications
Mesomorphic Properties
4-Cyanobenzyl benzoate derivatives show significant mesomorphic properties. A study by Dubois, Zann, and Béguin (1977) on benzoate derivatives, including the 4-cyanobenzyl type, revealed that these compounds exhibit mesomorphic behavior, especially in compounds with long alkoxy chains. They also demonstrate high negative dielectric anisotropies, which are valuable in the study of liquid crystal technology and materials science (Dubois, Zann, & Béguin, 1977).
Catalytic Activities in Plants
In a study by Lim et al. (2002), benzoates, including this compound, were analyzed for their catalytic activities in plants. The research indicated that these compounds participate in glucosylation reactions, affecting plant metabolism and the biosynthesis of various secondary metabolites. This understanding can be crucial in plant biochemistry and agricultural biotechnology (Lim et al., 2002).
Role in Bacterial Degradation Processes
A study by Cowles, Nichols, and Harwood (2000) highlighted the role of benzoates in bacterial degradation processes. Benzoate derivatives, including this compound, are involved in regulating various pathways of aromatic acid degradation in bacteria such as Pseudomonas putida. This research provides insights into environmental microbiology, particularly in understanding pollutant degradation pathways (Cowles, Nichols, & Harwood, 2000).
Antibacterial and Anticancer Applications
Hackenberg et al. (2012) synthesized novel silver(I) acetate complexes with this compound and evaluated their antibacterial and anticancer activities. Their findings suggest potential applications in medicinal chemistry, particularly in developing new antibacterial agents and cancer therapeutics (Hackenberg et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-cyanobenzyl benzoate is the nervous system of certain parasites . This compound exerts toxic effects on the nervous system, resulting in the death of the parasite . .
Mode of Action
This compound interacts with its targets by exerting toxic effects on the nervous system of the parasite . This interaction results in the death of the parasite . The exact mechanism of action is unknown, but it is also toxic to mite ova .
Biochemical Pathways
Related compounds such as benzyl benzoate have been found to be involved in benzoate metabolism . Benzoate metabolism involves several pathways, including the ben-cat pathway and the benzoyl-CoA pathway . These pathways could potentially be affected by this compound, but more research is needed to confirm this.
Result of Action
The primary result of the action of this compound is the death of the parasite . This is achieved through the toxic effects that the compound exerts on the nervous system of the parasite . In addition, this compound is also toxic to mite ova .
Properties
IUPAC Name |
(4-cyanophenyl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-10-12-6-8-13(9-7-12)11-18-15(17)14-4-2-1-3-5-14/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLRGSOJQLUKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347656 | |
| Record name | (4-Cyanophenyl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134838-29-2 | |
| Record name | (4-Cyanophenyl)methyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)



![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)

